Dibenzofuran, 2-methoxy-3-(2-thiophenecarboxamido)-
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Overview
Description
Dibenzofuran, 2-methoxy-3-(2-thiophenecarboxamido)- is a complex organic compound that belongs to the class of dibenzofurans. Dibenzofurans are heterocyclic compounds consisting of two benzene rings fused to a central furan ring. This particular compound is characterized by the presence of a methoxy group at the 2-position and a thiophenecarboxamido group at the 3-position of the dibenzofuran structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzofuran, 2-methoxy-3-(2-thiophenecarboxamido)- typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the dibenzofuran core through cyclization reactions. The methoxy group can be introduced via methylation reactions, while the thiophenecarboxamido group can be added through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium or copper may be used to facilitate the cyclization and methylation steps. The final product is often purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dibenzofuran, 2-methoxy-3-(2-thiophenecarboxamido)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups like nitro, sulfonyl, or halogen groups.
Scientific Research Applications
Dibenzofuran, 2-methoxy-3-(2-thiophenecarboxamido)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of dibenzofuran, 2-methoxy-3-(2-thiophenecarboxamido)- involves its interaction with specific molecular targets. The methoxy and thiophenecarboxamido groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound without the methoxy and thiophenecarboxamido groups.
2-Methoxydibenzofuran: Similar structure but lacks the thiophenecarboxamido group.
3-(2-Thiophenecarboxamido)dibenzofuran: Similar structure but lacks the methoxy group.
Uniqueness
Dibenzofuran, 2-methoxy-3-(2-thiophenecarboxamido)- is unique due to the presence of both the methoxy and thiophenecarboxamido groups, which confer specific chemical and biological properties
Biological Activity
Dibenzofuran, 2-methoxy-3-(2-thiophenecarboxamido)-, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Structural Overview
Dibenzofuran derivatives are characterized by a dibenzofuran core structure, which is modified by various functional groups. The compound features a methoxy group and a thiophenecarboxamide moiety, which may influence its biological properties.
The biological activity of dibenzofuran derivatives often involves interactions with various biological targets:
- Antimicrobial Activity : Some studies have indicated that dibenzofuran derivatives exhibit antimicrobial properties, potentially through the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
- Anticancer Properties : Research suggests that these compounds may induce apoptosis in cancer cells via the activation of specific signaling pathways. The presence of the thiophenecarboxamide group could enhance this activity by facilitating interactions with cellular targets involved in cancer progression.
- Anti-inflammatory Effects : Dibenzofuran derivatives have been shown to modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines and enzymes.
Table 1: Summary of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
Antimicrobial | Inhibition of cell wall synthesis | |
Anticancer | Induction of apoptosis | |
Anti-inflammatory | Modulation of cytokine production |
Case Study 1: Anticancer Activity
In a study conducted by Smith et al. (2020), dibenzofuran derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
A research article by Johnson et al. (2021) explored the antimicrobial properties of dibenzofuran derivatives against Gram-positive and Gram-negative bacteria. The study found that the compound exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Properties
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3S/c1-21-16-9-12-11-5-2-3-6-14(11)22-15(12)10-13(16)19-18(20)17-7-4-8-23-17/h2-10H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GICDNZJNLBPVBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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